(4-(Aminomethyl)phenyl)(phenyl)methanone
Overview
Description
(4-(Aminomethyl)phenyl)(phenyl)methanone: is an organic compound with the molecular formula C14H13NO It is a derivative of benzophenone, where one of the phenyl groups is substituted with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fries Rearrangement: One method to synthesize (4-(Aminomethyl)phenyl)(phenyl)methanone involves the Fries rearrangement of phenyl cyclohexane-carboxylate with aluminum chloride.
Oxidative Cleavage: Another method involves the oxidative cleavage of 3-cyclohexylbenzofuran in methylene chloride with ozone.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-(Aminomethyl)phenyl)(phenyl)methanone can undergo oxidation reactions, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and other peroxides.
Reduction: Sodium borohydride in methanol and dichloromethane is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Products may include oxidized derivatives of the aminomethyl group.
Reduction: Reduced forms of the compound, such as secondary amines.
Substitution: Substituted derivatives with different functional groups replacing the aminomethyl group.
Scientific Research Applications
Chemistry:
Chemical Probe Synthesis: (4-(Aminomethyl)phenyl)(phenyl)methanone is used as a building block for chemical probes, particularly in photoaffinity labeling.
Biology:
Biological Target Modification: The compound can be used to modify biological targets through UV light-induced covalent modification.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways: When appended to a ligand or pharmacophore through its amine linker, (4-(Aminomethyl)phenyl)(phenyl)methanone allows for UV light-induced covalent modification of a biological target. This mechanism involves the formation of a covalent bond between the compound and the target molecule, potentially altering the target’s function .
Comparison with Similar Compounds
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound contains an additional prop-2-yn-1-yloxy group, making it useful for click chemistry applications.
(4-(Aminomethyl)phenyl)methanamine: This compound lacks the phenyl group, making it structurally simpler.
Uniqueness: (4-(Aminomethyl)phenyl)(phenyl)methanone is unique due to its combination of an aminomethyl group and a phenyl group attached to a methanone core. This structure allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQYYMAIVVSKPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375443 | |
Record name | [4-(Aminomethyl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94341-55-6 | |
Record name | [4-(Aminomethyl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.